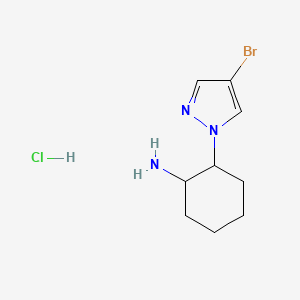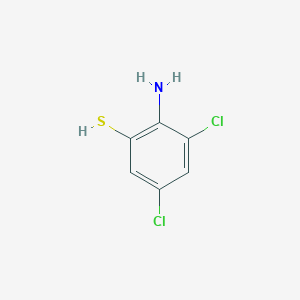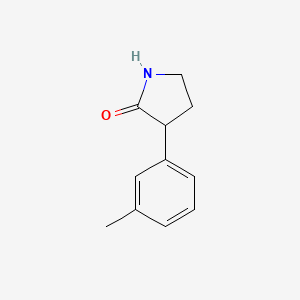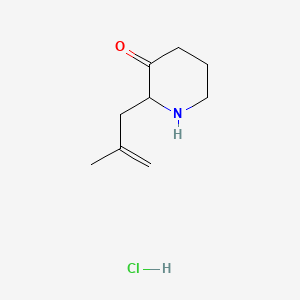![molecular formula C9H12N6 B12314331 1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine](/img/structure/B12314331.png)
1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazin ist eine heterocyclische Verbindung, die aufgrund ihrer einzigartigen strukturellen Eigenschaften und potenziellen Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung Aufmerksamkeit erregt hat. Diese Verbindung ist durch das Vorhandensein eines Triazolo-Pyrazinrings gekennzeichnet, der mit einem Piperazin-Rest verknüpft ist, was sie zu einem vielseitigen Gerüst für die Entwicklung neuer chemischer Einheiten macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazin beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter spezifischen Reaktionsbedingungen. Eine gängige Methode umfasst die Reaktion von Enaminonitrilen mit Benzohydraziden unter Mikrowellenbestrahlung, was die Bildung des Triazolo-Pyrazinrings erleichtert . Dieses katalysatorfreie und umweltfreundliche Verfahren liefert die Zielverbindung in guten bis sehr guten Ausbeuten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab, mit Optimierungen hinsichtlich Kosteneffizienz und Effizienz. Der Einsatz von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Skalierbarkeit und Reproduzierbarkeit des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitution: Alkylhalogenide, Acylchloride.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu entsprechenden Oxiden führen, während Substitutionsreaktionen verschiedene Alkyl- oder Acylgruppen in den Piperazinring einführen können.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. So wurde in der Krebsforschung gezeigt, dass es den ERK-Signalweg hemmt, was zu einer verringerten Phosphorylierung von ERK1/2, c-Raf, MEK1/2 und AKT führt . Diese Hemmung führt zur Induktion von Zell-Apoptose und Zellzyklusarrest und trägt somit zu seinen antiproliferativen Wirkungen bei.
Wirkmechanismus
The mechanism of action of 1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the induction of cell apoptosis and cell cycle arrest, contributing to its antiproliferative effects.
Vergleich Mit ähnlichen Verbindungen
1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazin kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
[1,2,4]Triazolo[1,5-a]pyrimidin: Bekannt für seine krebshemmenden und antimikrobiellen Eigenschaften.
[1,2,4]Triazolo[4,3-a]pyrazin: Evaluiert hinsichtlich seines Potenzials als Krebsmittel.
tert-Butyl 4-{[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazin-1-carboxylat: Ein weiteres Derivat mit potenziellen bioaktiven Eigenschaften.
Die Einzigartigkeit von 1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazin liegt in seinen spezifischen strukturellen Merkmalen und dem vielfältigen Anwendungsspektrum, das es in verschiedenen Forschungsbereichen bietet.
Eigenschaften
Molekularformel |
C9H12N6 |
|---|---|
Molekulargewicht |
204.23 g/mol |
IUPAC-Name |
5-piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C9H12N6/c1-3-14(4-2-10-1)9-6-11-5-8-12-7-13-15(8)9/h5-7,10H,1-4H2 |
InChI-Schlüssel |
FDJODFKDXHNBRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=CN=CC3=NC=NN23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-{[(1,3-Thiazol-4-yl)methyl]amino}pyridine-2-carboxylic acid](/img/structure/B12314268.png)
![4-{[5-(piperidin-3-yl)-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B12314275.png)
![(2R)-2-Amino-3-{[(phenylformamido)methyl]sulfanyl}propanoic acid hydrochloride](/img/structure/B12314279.png)
![4-Phenyl-2-azaspiro[4.4]nonane](/img/structure/B12314285.png)
![N-{[1-(dimethylamino)cycloheptyl]methyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B12314293.png)
![7-Amino-2-benzyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochloride](/img/structure/B12314298.png)

![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde](/img/structure/B12314313.png)
![tert-butyl N-[5-chloro-2-(oxolane-3-carbonyl)phenyl]carbamate](/img/structure/B12314324.png)


